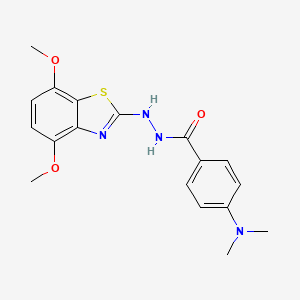

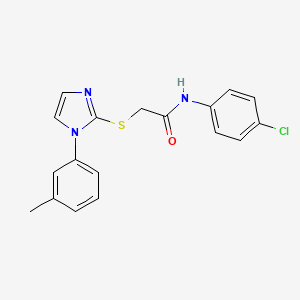

![molecular formula C13H14N2S B2719190 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine CAS No. 1152503-94-0](/img/structure/B2719190.png)

5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine” is a chemical compound. It belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “this compound” is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular formula of “this compound” is C13H14N2S. The molecular weight is 230.33.Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized for their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .科学的研究の応用

Multi-Stimuli Response Materials

A novel V-shaped molecule related to the benzothiazole family, including compounds with structural similarities to 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine, has been utilized for its multi-stimuli responsive properties. Such compounds have shown potential in creating security inks, benefiting from their intense solid-state emission and mechano-chromic activity, which can be triggered by mechanical force or pH changes without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Corrosion Inhibition

Benzothiazole derivatives, including molecules structurally akin to this compound, have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate high inhibition efficiency, highlighting their potential in protecting industrial materials from corrosion (Zohreh Salarvand et al., 2017).

Antimicrobial and Anticancer Properties

Compounds derived from benzothiazoles, including this compound, have been synthesized and tested for their biological activities. Some of these compounds showed significant antimicrobial activity against various pathogens and exhibited promising antiproliferative effects against cancer cell lines, making them potential candidates for further pharmacological development (M. Gür et al., 2020).

Fluorescent and Colorimetric Probes

Benzothiazole-based compounds have been developed as highly water-soluble fluorescent and colorimetric pH probes, useful for real-time monitoring of pH changes in various environments, including intracellular imaging. These compounds' unique structural features enable them to act as efficient sensors, with potential applications in biological and chemical research (R. Diana et al., 2020).

特性

IUPAC Name |

5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-13(2)7-10-11(15-12(14)16-10)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUNXKORJHTCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C3=CC=CC=C31)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2719108.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2719110.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2719125.png)

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)